Cas no 427-53-2 (Benzenemethanol, a-cyclopropyl-4-fluoro-a-(4-fluorophenyl)-)

Benzenemethanol, a-cyclopropyl-4-fluoro-a-(4-fluorophenyl)- structure
427-53-2 structure
Product Name:Benzenemethanol, a-cyclopropyl-4-fluoro-a-(4-fluorophenyl)-
Numero CAS:427-53-2
MF:C16H14F2O
MW:260.278571605682
CID:331869
PubChem ID:67930
Update Time:2025-04-19

Benzenemethanol, a-cyclopropyl-4-fluoro-a-(4-fluorophenyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenemethanol, a-cyclopropyl-4-fluoro-a-(4-fluorophenyl)-
    • 4-fluoro-alpha-cyclopropyl-alpha-(4-fluorophenyl)-benzylic alcohol
    • ALPHA-CYCLOPROPYL-4-FLUORO-ALPHA-(4-FLUOROPHENYL)
    • cyclopropyl-bis(4-fluorophenyl)methanol
    • AC1L28NK
    • AC1Q4NN6
    • AR-1I3373
    • CTK4I6567
    • cyclopropyl[bis(4-fluorophenyl)]methanol
    • cyclopropylbis(4-fluorophenyl)methanol
    • cyclopropyl-bis-(4-fluorophenyl)methanol
    • cyclopropyl-bis-(4-fluoro-phenyl)-methanol
    • Cyclopropyl-bis-(4-fluor-phenyl)-methanol
    • Cyclopropyl-bis-< 4-fluor-phenyl> -methanol
    • EINECS 207-049-9
    • NSC78476
    • SureCN5637052
    • NCI60_041731
    • Benzenemethanol, alpha-cyclopropyl-4-fluoro-alpha-(4-fluorophenyl)-
    • YAKFETHTYBAIJR-UHFFFAOYSA-N
    • 4-fluoro-alpha-cyclopropyl-alpha-(4-fluorophenyl)-benzylicalcohol
    • R7E73A4QH7
    • MFCD00019239
    • 427-53-2
    • NS00042829
    • NSC 78476
    • CHEMBL1984266
    • SCHEMBL5637052
    • FT-0622137
    • Cyclopropyl[di(4-fluorophenyl)]methanol
    • DTXSID50195394
    • alpha-Cyclopropyl-4-fluoro-alpha-(4-fluorophenyl)benzenemethanol
    • NSC-78476
    • Inchi: 1S/C16H14F2O/c17-14-7-3-12(4-8-14)16(19,11-1-2-11)13-5-9-15(18)10-6-13/h3-11,19H,1-2H2
    • Chiave InChI: YAKFETHTYBAIJR-UHFFFAOYSA-N
    • Sorrisi: FC1C=CC(=CC=1)C(C1C=CC(=CC=1)F)(C1CC1)O

Proprietà calcolate

  • Massa esatta: 260.10132
  • Massa monoisotopica: 260.101271
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 3
  • Complessità: 278
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.4
  • Superficie polare topologica: 20.2

Proprietà sperimentali

  • Densità: 1.292
  • Punto di ebollizione: 365.6°Cat760mmHg
  • Punto di infiammabilità: 174.9°C
  • Indice di rifrazione: 1.595
  • PSA: 20.23
  • LogP: 3.61070
Fornitori consigliati
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd